molecular formula C19H12BrF2NO B11438557 6-bromo-4-(2,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11438557
M. Wt: 388.2 g/mol
InChI Key: SWTLEKFABWGEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 6th position and two fluorine atoms on the phenyl ring, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs with different substituents.

Scientific Research Applications

6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-4-(2,5-DIFLUOROPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s potency and selectivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H12BrF2NO

Molecular Weight

388.2 g/mol

IUPAC Name

6-bromo-4-(2,5-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H12BrF2NO/c20-16-8-15-13(14-7-10(21)5-6-17(14)22)9-18(24)23-19(15)12-4-2-1-3-11(12)16/h1-8,13H,9H2,(H,23,24)

InChI Key

SWTLEKFABWGEJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.